2'-Bromo-3',6',2,2,2-pentafluoroacetophenone
Overview
Description
2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone is an organic compound characterized by the presence of bromine and multiple fluorine atoms attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of 2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated compounds.
Ethyl Bromodifluoroacetate:
Uniqueness
2’-Bromo-3’,6’,2,2,2-pentafluoroacetophenone is unique due to the specific arrangement of bromine and multiple fluorine atoms on the acetophenone core. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYMBJSPBDSBED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211217 | |
Record name | 1-(2-Bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-54-3 | |
Record name | 1-(2-Bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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